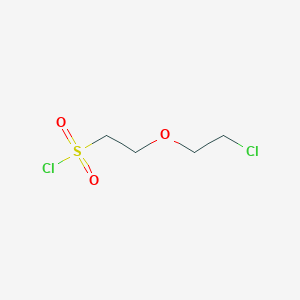
Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate
Übersicht
Beschreibung
Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate (1-t-BCPC) is an organic compound with the molecular formula C11H20N2O5 that is used in synthetic chemistry and scientific research. It is an ester of succinic acid and piperidine-4-carboxylic acid and is composed of two rings, a succinic acid ring and a piperidine ring. The compound is a white, crystalline solid that is soluble in water, ethanol, and other common organic solvents. It has a melting point of 115-117°C and is relatively stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Succinimido compounds have been utilized as efficient catalysts and reagents in the synthesis of various organic compounds. For instance, 4-(Succinimido)-1-butane sulfonic acid has been highlighted as an effective Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives and other compounds under solvent-free conditions. This approach offers advantages such as high yield, clean reaction, simple methodology, and short reaction time, with the catalyst being reusable without significant loss of activity (Khaligh, 2015).
Peptide and Protein Chemistry
Succinimidyl esters derived from protected α-amino acids and dipeptides have been used for the synthesis of ureidopeptides and oligourea/peptide hybrids. These compounds serve as direct precursors to various peptide mimetics, offering new avenues for the development of peptide-based therapeutics and materials (Fischer et al., 2007).
Labeling and Bioconjugation
The synthesis of succinimido compounds has been instrumental in developing novel labeling reagents for biological receptors. These heterobifunctional photoaffinity labeling reagents are designed for introducing radioactive labeling into biological receptors, facilitating the study of receptor-ligand interactions and the development of diagnostic and therapeutic agents (Dupuis, 1987).
Drug Synthesis and Modification
Succinimidyl esters have found applications in drug synthesis and modification. They have been used for the efficient synthesis of O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates from α-amino acids, which are crucial for developing ureidodipeptides and other pharmaceutical compounds. This synthesis is enhanced by ultrasound, highlighting the role of modern synthetic techniques in improving reaction efficiencies (Sureshbabu et al., 2008).
Analytical Chemistry
Succinimidyl esters are also used in analytical chemistry for amino acid analysis. They facilitate the simple and rapid pre-column derivatization of amino acids for fluorimetric detection, offering a straightforward method for analyzing amino acid composition in various samples (Iwaki et al., 1987).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-6-10(7-9-16)13(20)23-17-11(18)4-5-12(17)19/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQKBHJISIGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B2578032.png)


![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)


![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)


![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578049.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)